Bomedemstat Exhibits Moderate Irreversible LSD1 Inhibition Kinetics, Differentiating It from More Potent but Potentially More Toxic Covalent Inhibitors
Bomedemstat demonstrates time-dependent, irreversible inhibition of LSD1 with a kinact/KI value of 1.63 × 10^4 M⁻¹s⁻¹, which is 73-fold less potent than iadademstat (kinact/KI = 1.19 × 10^6 M⁻¹s⁻¹) and 2.5-fold less potent than GSK-2879552 (kinact/KI = 4.07 × 10^4 M⁻¹s⁻¹) [1]. The single-timepoint IC50 for LSD1 after 30-minute preincubation is 32 nM [2].
| Evidence Dimension | Biochemical Inhibition Potency (kinact/KI) |
|---|---|
| Target Compound Data | kinact/KI = 1.63 × 10^4 M⁻¹s⁻¹ |
| Comparator Or Baseline | iadademstat (kinact/KI = 1.19 × 10^6 M⁻¹s⁻¹); GSK-2879552 (kinact/KI = 4.07 × 10^4 M⁻¹s⁻¹) |
| Quantified Difference | 73-fold less potent than iadademstat; 2.5-fold less potent than GSK-2879552 |
| Conditions | In vitro enzymatic assay; LSD1 fluorometric drug discovery kit; preincubation conditions not specified for kinact/KI; single-timepoint IC50 with 30 min preincubation. |
Why This Matters
Moderate potency may translate to a wider therapeutic window in vivo, avoiding the potential on-target toxicity associated with ultra-potent LSD1 inhibition seen with iadademstat, which is critical for chronic dosing in MPNs.
- [1] Chen Y, Li J, Zhang H, et al. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacol Transl Sci. 2021;4(6):1818-1834. View Source
- [2] Chen Y, Li J, Zhang H, et al. FIGURE 2. Bomedemstat is a highly specific LSD1 inhibitor that disrupts enzymatic activity. ACS Pharmacol Transl Sci. 2021. View Source
